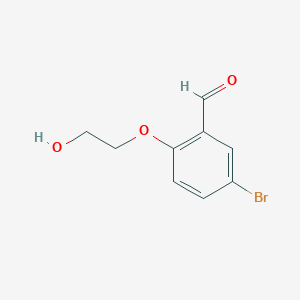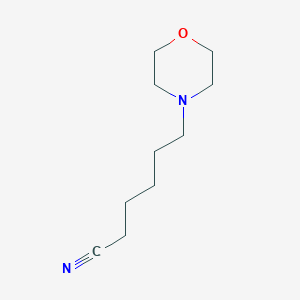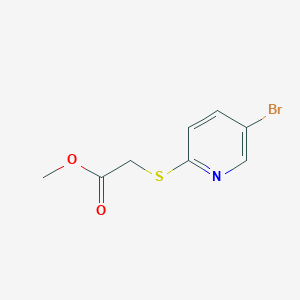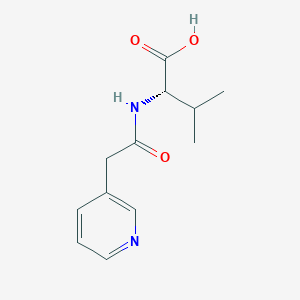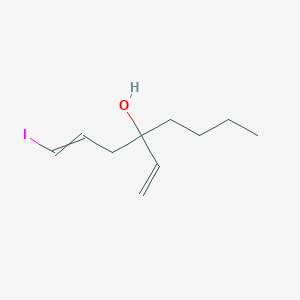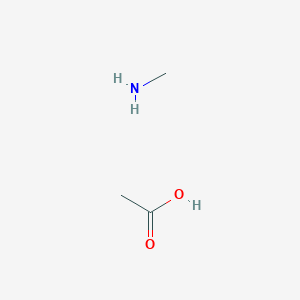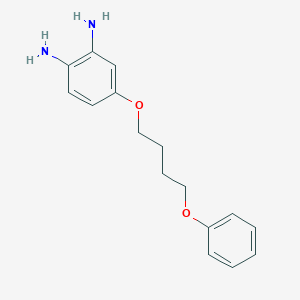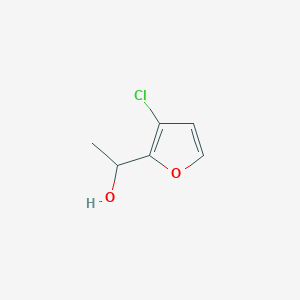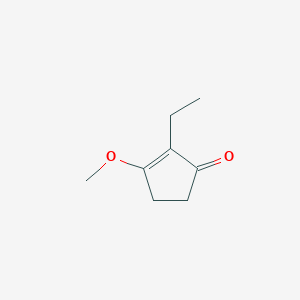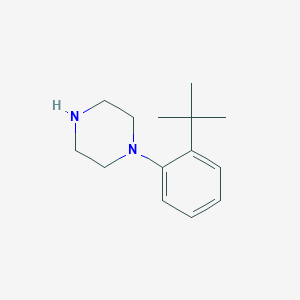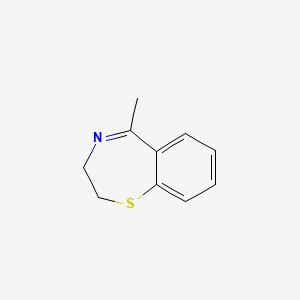![molecular formula C12H7N3O B8513228 4,5-Dihydro-5-oxopyrrolo[1,2-a]quinazoline-2-carbonitrile CAS No. 59661-51-7](/img/structure/B8513228.png)
4,5-Dihydro-5-oxopyrrolo[1,2-a]quinazoline-2-carbonitrile
描述
4,5-Dihydro-5-oxopyrrolo[1,2-a]quinazoline-2-carbonitrile is a heterocyclic compound that belongs to the class of quinazoline derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound makes it an interesting subject for research in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dihydro-5-oxopyrrolo[1,2-a]quinazoline-2-carbonitrile typically involves a multi-step process. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminobenzonitrile with ethyl acetoacetate in the presence of a base such as sodium ethoxide can lead to the formation of the desired compound . The reaction conditions often require controlled temperatures and specific solvents to ensure the proper formation of the quinazoline ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
化学反应分析
Types of Reactions
4,5-Dihydro-5-oxopyrrolo[1,2-a]quinazoline-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of dihydroquinazoline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where different substituents can be introduced at specific positions on the quinazoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and halides. The reaction conditions, including temperature, solvent, and pH, play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinazoline derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.
科学研究应用
Chemistry: The compound serves as a building block for the synthesis of more complex molecules with potential therapeutic properties.
Biology: It has been investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.
Industry: Its unique chemical properties make it useful in the development of new materials and chemical processes.
作用机制
The mechanism of action of 4,5-Dihydro-5-oxopyrrolo[1,2-a]quinazoline-2-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting various cellular pathways. For instance, it may inhibit certain kinases involved in cell proliferation, leading to its potential use as an anticancer agent . The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
Pyrrolo[1,2-a]quinoxalines: These compounds share a similar core structure but differ in the substituents and functional groups attached to the quinazoline ring.
Quinolinyl-pyrazoles: These derivatives have a quinoline core and exhibit different biological activities compared to 4,5-Dihydro-5-oxopyrrolo[1,2-a]quinazoline-2-carbonitrile.
Uniqueness
The uniqueness of this compound lies in its specific structure, which allows for versatile chemical modifications and interactions with various biological targets. This makes it a valuable compound for drug discovery and development, as well as for studying fundamental chemical and biological processes.
属性
CAS 编号 |
59661-51-7 |
|---|---|
分子式 |
C12H7N3O |
分子量 |
209.20 g/mol |
IUPAC 名称 |
5-oxo-4H-pyrrolo[1,2-a]quinazoline-2-carbonitrile |
InChI |
InChI=1S/C12H7N3O/c13-6-8-5-11-14-12(16)9-3-1-2-4-10(9)15(11)7-8/h1-5,7H,(H,14,16) |
InChI 键 |
KPRQXKFHDYCNSZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=O)NC3=CC(=CN23)C#N |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2,3,4,5-tetrahydro-2,8-dimethyl-5-(4-methylphenethyl)-1H-pyrido[4,3-b]indole](/img/structure/B8513147.png)
![1-[N-methyl-N-(2,6-dimethylphenyl)-amino]-2-chloro-propane](/img/structure/B8513155.png)
